Citrinin is predominantly sourced from the fermentation processes of certain fungi, particularly those used in food production, such as red yeast rice. It is classified under mycotoxins due to its toxic effects on human health, particularly affecting kidney function. The presence of Citrinin 13C13 in research allows for more precise studies on the metabolism and effects of citrinin in biological systems, enhancing our understanding of its environmental and health implications .
The synthesis of Citrinin 13C13 involves using isotopically labeled precursors during the fermentation process. Specifically, Monascus ruber can be cultured in media supplemented with [^13C]acetate, leading to the incorporation of carbon-13 into the citrinin structure. The biosynthetic pathway begins with the condensation of one molecule of acetyl coenzyme A with three molecules of malonyl coenzyme A, forming a tetraketide intermediate. This pathway diverges from traditional models that suggest a pentaketide precursor .
The isolation of Citrinin 13C13 typically employs techniques such as thin-layer chromatography and high-performance liquid chromatography (HPLC) to achieve high purity levels (≥98%). The final product can be characterized using nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and isotopic labeling .
Citrinin has a planar structure featuring conjugated double bonds that contribute to its autofluorescent properties. The IUPAC name for citrinin is (3R,4S)-4,6-dihydro-8-hydroxy-3,4,5-trimethyl-6-oxo-3H-2-benzopyran-7-carboxylic acid .
Key structural data includes:
The compound exhibits distinct UV absorption characteristics, peaking between 250 nm and 321 nm depending on the solvent used .
Citrinin undergoes various chemical reactions that can alter its structure and toxicity. Notably, it can react with amino compounds under thermal conditions, leading to products that may have different toxicological profiles. For example, when citrinin interacts with amino acids or peptides at elevated temperatures, it can form derivatives that are potentially more harmful than the parent compound .
The decomposition of citrinin occurs at temperatures above 175 °C in dry conditions or around 100 °C in wet conditions, resulting in products like citrinin H1 and H2, which exhibit varying degrees of toxicity .
The mechanism by which citrinin exerts its nephrotoxic effects remains partially understood. It is believed that citrinin interferes with cellular processes related to kidney function, potentially causing oxidative stress and apoptosis in renal cells. The exact intermediates formed during its biotransformation within biological systems are not fully characterized .
Research indicates that citrinin's toxicity may be exacerbated by its metabolic products formed during liver processing or through interactions with other dietary components .
These properties highlight the challenges associated with handling citrinin in both laboratory settings and food safety assessments .
Citrinin 13C13 serves as a valuable tool in scientific research aimed at understanding mycotoxin metabolism and toxicity. Its applications include:
By utilizing stable isotope-labeled variants like Citrinin 13C13, researchers can gain insights into the behavior of this mycotoxin within complex biological matrices .
The synthesis of carbon-13-labeled citrinin enables precise tracking of its metabolic fate and environmental persistence. Two primary strategies dominate: chemical synthesis and biosynthetic incorporation.
Chemical synthesis employs ortho-toluate anion chemistry for diastereoselective introduction of 13C atoms. A scalable approach involves reacting 13C-labeled methyl iodide with a protected toluate anion precursor, followed by cyclization and oxidation to install three 13C atoms at positions C-11, C-12, and C-13 of citrinin. This yields 13C3-citrinin with a mass shift of +3 Da, sufficient to avoid spectral overlap in mass spectrometry [5] [10]. The process achieves >99% isotopic enrichment and >98% chemical purity, critical for analytical applications.
Biosynthetic incorporation leverages fungal metabolism by culturing Monascus ruber with 13C-sodium acetate substrates. Studies show preferential enrichment at specific carbons: [1-13C]acetate labels C-1, C-8, C-6, C-4a, and C-3, while [2-13C]acetate enriches C-8a, C-7, C-5, C-4, and C-9. Uniform labeling ([1,2-13C]acetate) labels all carbons except C-10–C-12 (derived from endogenous methyl pools) [1]. However, yields are lower (<5 mg/L) compared to chemical synthesis.
Table 1: Isotopic Labeling Methods for Citrinin 13C13
Method | Precursor | Enrichment Sites | Isotopic Purity | Yield |
---|---|---|---|---|
Chemical Synthesis | 13CH3I (via toluate anion) | C-11, C-12, C-13 | >99% | Gram-scale |
Biosynthetic | [1,2-13C]Acetate | All carbons* | 85–90% | <5 mg/L |
*Excludes C-10–C-12
Citrinin biosynthesis in fungi involves a dedicated gene cluster encoding a non-reducing polyketide synthase (nrPKS) and tailoring enzymes. In Monascus ruber, the core pathway comprises:
Heterologous expression in Aspergillus oryzae confirms this sequence: Expressing citS alone yields keto-aldehyde 2; adding citA increases yield 18-fold; co-expression of citS + citA–citE produces full citrinin [9]. Transcriptomic studies in Monascus purpureus reveal that low pksCT (citrinin PKS) expression reduces citrinin output, while upregulated NADPH regeneration enhances pigment synthesis (a competing polyketide) [6].
Structural Equivalence: 13C13-citrinin (13C13H14O5, MW 263.25 g/mol) exhibits identical chromatographic retention, UV-Vis spectra, and crystal structure to unlabeled citrinin (C13H14O5, MW 250.25 g/mol) [2] [5]. NMR confirms equivalent hydrogen bonding in the quinone ring system [1].
Metabolic Differences:
Table 2: Analytical Signatures of Citrinin Isotopologues
Property | Native Citrinin | 13C3-Citrinin | 13C13-Citrinin |
---|---|---|---|
Molecular Formula | C13H14O5 | 13C3C10H14O5 | 13C13H14O5 |
Molecular Weight | 250.25 | 253.25 | 263.25 |
MS Adduct ([M−H]−) | m/z 249.1 | m/z 252.1 | m/z 262.1 |
δ13C (‰)* | −24.5 ± 0.3 | +978 ± 12 | +4126 ± 25 |
*Relative to VPDB standard [7]
Biosynthetic Divergence: While Aspergillus and Penicillium use a pentaketide pathway (1 acetyl-CoA + 4 malonyl-CoA), 13C-NMR studies prove Monascus ruber employs a tetraketide pathway (1 acetyl-CoA + 3 malonyl-CoA + 1 additional acetyl-CoA). This results in distinct 13C enrichment patterns: C-1 is highly enriched in M. ruber but depleted in A. terreus [1].
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